molecular formula C6H10ClNO2 B6588263 1,4-oxazepane-4-carbonyl chloride CAS No. 1510760-04-9

1,4-oxazepane-4-carbonyl chloride

Cat. No. B6588263
CAS RN: 1510760-04-9
M. Wt: 163.6
InChI Key:
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Description

1,4-Oxazepane-4-carbonyl chloride (also known as 1,4-oxazepane-4-carbonyl chloride, 1,4-oxazepane-4-chloroformate, and 1,4-oxazepane-4-chloroformic acid chloride) is an organic compound used in chemical synthesis and scientific research. It is a colorless, crystalline solid with a pungent odor. It is a member of the oxazepane family of compounds, which are cyclic ethers. It is highly reactive and is used in a variety of reactions, including the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

1,4-Oxazepane-4-carbonyl chloride is a highly reactive compound and is used in a variety of reactions. It is typically used as a reagent in the synthesis of other compounds, such as peptides and proteins. In such reactions, it acts as a leaving group, allowing the formation of a new bond between two molecules. It can also act as a catalyst in certain reactions, allowing the reaction to occur more quickly.
Biochemical and Physiological Effects
1,4-Oxazepane-4-carbonyl chloride is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of various compounds, including pharmaceuticals and other organic compounds, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

1,4-Oxazepane-4-carbonyl chloride is a highly reactive compound and is used in a variety of reactions. It is relatively easy to handle and is relatively safe to use in laboratory experiments. However, it is highly corrosive and should be handled with care. Additionally, it is susceptible to hydrolysis, which may limit its use in certain reactions.

Future Directions

1,4-Oxazepane-4-carbonyl chloride has a variety of potential applications in scientific research. It can be used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it can be used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules and polymers. It can also be used in the synthesis of chiral compounds, which are important in the development of new drugs. Additionally, it can be used in the synthesis of polymeric materials, such as polyesters and polyurethanes. Finally, it can be used in the synthesis of nanomaterials, such as nanoparticles and nanotubes.

Synthesis Methods

1,4-Oxazepane-4-carbonyl chloride can be synthesized by reacting 1,4-oxazepane with thionyl chloride. The reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The product of the reaction is a crystalline solid that can be purified by recrystallization from an appropriate solvent, such as methanol or ethanol.

Scientific Research Applications

1,4-Oxazepane-4-carbonyl chloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules and polymers. Additionally, it is used in the synthesis of chiral compounds, which are important in the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-oxazepane-4-carbonyl chloride involves the conversion of 4-hydroxyhexanenitrile to the corresponding amide, followed by cyclization to form the oxazepane ring. The resulting oxazepane is then converted to the carbonyl chloride using thionyl chloride.", "Starting Materials": [ "4-hydroxyhexanenitrile", "thionyl chloride", "pyridine", "chloroform", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Conversion of 4-hydroxyhexanenitrile to the corresponding amide using pyridine and chloroform as solvents.", "Step 2: Cyclization of the amide using sodium bicarbonate and water as solvents to form the oxazepane ring.", "Step 3: Conversion of the oxazepane to the carbonyl chloride using thionyl chloride as the reagent." ] }

CAS RN

1510760-04-9

Product Name

1,4-oxazepane-4-carbonyl chloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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